molecular formula C8H6N2O2S B3175360 1-Isothiocyanato-2-methyl-3-nitrobenzene CAS No. 956576-79-7

1-Isothiocyanato-2-methyl-3-nitrobenzene

Cat. No.: B3175360
CAS No.: 956576-79-7
M. Wt: 194.21 g/mol
InChI Key: LQXPQPDCGJQJGW-UHFFFAOYSA-N
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Description

Overview of Isothiocyanate Chemistry: Structural Motif, Reactivity, and Significance as Synthetic Intermediates

Isothiocyanates are a class of organic compounds characterized by the functional group R−N=C=S. wikipedia.org This group, known as the isothiocyanate motif, has a nearly linear geometry. The carbon atom within the N=C=S group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgarkat-usa.org

This inherent reactivity makes isothiocyanates exceptionally valuable as synthetic intermediates. researchgate.net They are widely employed in the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. arkat-usa.orgnih.govacs.org Reactions with primary or secondary amines yield thiourea (B124793) derivatives, while reactions with other nucleophiles can lead to the formation of thiazoles, thiadiazoles, and triazoles, among other heterocyclic systems. arkat-usa.orgresearchgate.net The reactivity of the isothiocyanate group can be modulated by the nature of the 'R' group; electron-withdrawing groups on an aryl ring, for instance, can enhance the electrophilicity of the isothiocyanate carbon. nih.gov

Contextualization of Nitrobenzene (B124822) Derivatives in Organic Synthesis and Materials Science

Nitrobenzene and its derivatives are fundamental building blocks in the chemical industry. unpatti.ac.idresearchgate.net Their primary application in organic synthesis is as precursors to anilines through the reduction of the nitro group. Anilines are indispensable intermediates for the production of a vast array of commercial products, including dyes, pharmaceuticals, pesticides, and polymers like polyurethanes. researchgate.net

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. This property profoundly influences the reactivity of the aromatic ring to which it is attached. It deactivates the ring toward electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAH), a key reaction for introducing various functional groups onto the aromatic core. acs.org In materials science, the high polarity and electron-accepting nature of the nitro group are exploited to create materials with specific electronic properties, such as nonlinear optical activity or charge-transport capabilities. unpatti.ac.id

Rationale for Investigating 1-Isothiocyanato-2-methyl-3-nitrobenzene: Unique Structural Features and Potential Research Avenues

The specific structure of this compound, featuring a unique 1,2,3-trisubstitution pattern, presents a compelling case for detailed investigation. The molecule combines three distinct functional elements on a single benzene (B151609) ring: a highly reactive electrophilic isothiocyanate group, a strongly electron-withdrawing and reducible nitro group, and a methyl group that introduces steric bulk and weak electron-donating effects.

This distinct arrangement offers several potential research avenues:

Sequential and Orthogonal Functionalization: The differing reactivities of the isothiocyanate and nitro groups allow for selective, stepwise chemical transformations. For example, a nucleophile could be reacted with the isothiocyanate group under mild conditions, leaving the nitro group intact for subsequent reduction to an amine. This amine could then be used in further synthetic steps, such as amide bond formation or cyclization reactions.

Intramolecular Cyclization: The proximity of the three substituents creates an ideal platform for designing novel intramolecular cyclization reactions. By carefully choosing reagents, the isothiocyanate, the nitro group (or its reduced amine form), and the methyl group could participate in ring-forming reactions to generate novel, rigid heterocyclic scaffolds that are of high interest in drug discovery.

Advanced Materials Development: The combination of a reactive "grafting" group (the isothiocyanate) and a polar, electron-accepting group (the nitro moiety) makes this molecule a candidate for surface modification or integration into polymer backbones. Such materials could possess unique sensing, electronic, or optical properties.

The synthesis of this compound would likely begin with the corresponding amine, 2-Methyl-3-nitroaniline (B147196).

Table 1: Properties of the Precursor 2-Methyl-3-nitroaniline

Property Value Reference(s)
CAS Number 603-83-8 biosynth.comguidechem.comdcfinechemicals.com
Molecular Formula C₇H₈N₂O₂ biosynth.comdcfinechemicals.com
Molar Mass 152.15 g/mol biosynth.comdcfinechemicals.com
Appearance Yellow to greenish-yellow crystalline powder guidechem.comchemicalbook.com
Boiling Point 304.7 °C biosynth.com
Flash Point 138.1 °C biosynth.com

| Synthesis | Typically produced by the controlled reduction of 2,6-dinitrotoluene (B127279). | chemicalbook.com |

Historical Development of Related Isothiocyanate and Nitroarene Chemistry

The chemistries of isothiocyanates and nitroarenes have deep historical roots and have evolved significantly over time.

Isothiocyanate Chemistry: The study of isothiocyanates began with the investigation of natural products, such as allyl isothiocyanate, the pungent compound in mustard oil. wikipedia.org A classic and long-standing laboratory method for their synthesis is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govcbijournal.comgoogle.com While effective, the extreme toxicity of thiophosgene spurred the development of alternative methods. google.com A major advancement was the development of two-step procedures involving the formation of dithiocarbamate (B8719985) salts from an amine and carbon disulfide, followed by decomposition to the isothiocyanate using various reagents. nih.govcbijournal.com More recent innovations focus on even safer and more sustainable catalytic methods. rsc.org

Nitroarene Chemistry: The development of nitroarene chemistry was a pivotal moment in the history of organic chemistry and the Industrial Revolution. The nitration of benzene to form nitrobenzene was first achieved in the 19th century. The standard method, which remains in wide use today, involves treating an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. youtube.com This reaction, a cornerstone of electrophilic aromatic substitution, enabled the large-scale production of nitroarenes, which in turn fueled the burgeoning synthetic dye industry through their conversion to anilines.

Table 2: Key Historical Synthetic Reactions

Functional Group Reaction Name/Type Description Key Reagents Historical Significance Reference(s)
Isothiocyanate Thiophosgene Method Reaction of a primary amine with thiophosgene. Primary amine, Thiophosgene (CSCl₂) A classic but hazardous method for isothiocyanate synthesis. google.comresearchgate.net
Isothiocyanate Dithiocarbamate Method Formation and subsequent decomposition of a dithiocarbamate salt. Primary amine, CS₂, Desulfurizing agent A safer and more common alternative to thiophosgene. nih.govcbijournal.com

| Nitroarene | Aromatic Nitration | Electrophilic aromatic substitution to introduce a nitro group. | Aromatic compound, HNO₃, H₂SO₄ | Foundational reaction for industrial organic chemistry, enabling dye and pharmaceutical synthesis. | youtube.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-7(9-5-13)3-2-4-8(6)10(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXPQPDCGJQJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274637
Record name 1-Isothiocyanato-2-methyl-3-nitrobenzene
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Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-79-7
Record name 1-Isothiocyanato-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-2-methyl-3-nitrobenzene
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Synthetic Methodologies and Mechanistic Investigations of 1 Isothiocyanato 2 Methyl 3 Nitrobenzene

Precursor Synthesis and Derivatization Strategies for 2-Methyl-3-nitroaniline (B147196)

The synthesis of 2-methyl-3-nitroaniline, a key intermediate, requires the precise introduction and manipulation of three different functional groups on a benzene (B151609) ring: a methyl group, a nitro group, and an amino group. The strategic order of these introductions is critical to achieving the desired 2,3-substitution pattern.

Classical and Modern Nitration Techniques for Substituted Benzenes

Nitration, the introduction of a nitro group (-NO2) onto an aromatic ring, is a fundamental reaction in the synthesis of nitroaromatic compounds. numberanalytics.com

Classical Nitration: The most traditional method for nitrating benzene and its derivatives involves a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). numberanalytics.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. jove.commasterorganicchemistry.com The reaction is typically conducted at a controlled temperature, as higher temperatures can lead to the introduction of multiple nitro groups. numberanalytics.comlibretexts.org For instance, the nitration of benzene is generally carried out at temperatures not exceeding 50°C to primarily yield nitrobenzene (B124822). libretexts.org

Modern Nitration Techniques: While the mixed acid method is robust, research has focused on developing milder and more selective nitrating systems. These modern approaches aim to reduce the harshness of the reaction conditions and improve regioselectivity. The choice of nitrating agent and reaction conditions is crucial and often depends on the nature of the substituent already present on the benzene ring. For example, methylbenzene (toluene) reacts about 25 times faster than benzene and requires a lower temperature (around 30°C) to prevent polysubstitution. libretexts.org

In the context of synthesizing 2-methyl-3-nitroaniline, the nitration of m-toluidine (B57737) (3-methylaniline) would be a potential route. However, direct nitration of anilines can be complicated by the oxidation of the amino group. Therefore, protecting the amino group, for instance, by acetylation to form acetanilide, is a common strategy before proceeding with nitration.

Introduction of the Methyl Group via Directed Ortho Metalation or Electrophilic Aromatic Substitution

The introduction of a methyl group can be achieved through various methods, with directed ortho metalation (DoM) and electrophilic aromatic substitution (EAS) being prominent strategies.

Directed Ortho Metalation (DoM): DoM is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group like an amide, methoxy, or tertiary amine, coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest ortho-proton, creating a lithiated intermediate that can then react with an electrophile, in this case, a methylating agent like methyl iodide. wikipedia.orguwindsor.ca The strength of the DMG influences the efficiency of the metalation process. organic-chemistry.orguwindsor.canih.gov

Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation): Friedel-Crafts alkylation is a classic EAS reaction that introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3). khanacademy.org However, this method can suffer from issues like polysubstitution and carbocation rearrangements, which can lead to a mixture of products. The presence of deactivating groups like a nitro group on the ring generally inhibits Friedel-Crafts reactions.

For the synthesis of 2-methyl-3-nitroaniline, a plausible route could involve the DoM of a suitably protected aniline (B41778) derivative, followed by methylation.

Selective Reduction of Nitro Group to Amine Functionality

The conversion of a nitro group to an amino group is a crucial step in the synthesis of many aromatic amines. jove.com Given the presence of other functional groups, the selectivity of the reduction method is paramount.

A common route to 2-methyl-3-nitroaniline involves the partial reduction of 2,6-dinitrotoluene (B127279). chemicalbook.com Various reagents and catalytic systems have been developed for the chemoselective reduction of one nitro group in the presence of another. rsc.org

Catalytic Hydrogenation: This method often employs transition metal catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). researchgate.netorganic-chemistry.org By carefully controlling the reaction conditions (hydrogen pressure, temperature, and catalyst loading), it is possible to achieve selective reduction of one nitro group. For example, the controlled hydrogenation of 2,6-dinitrotoluene with a palladium on carbon catalyst can yield 2-methyl-3-nitroaniline. chemicalbook.com

Metal-Based Reducing Agents: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for nitro group reduction. jove.com More modern approaches utilize reagents like sodium borohydride (B1222165) (NaBH4) in combination with a transition metal complex, such as Ni(PPh3)4, which can selectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com Other systems include samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, which offers good chemoselectivity. organic-chemistry.org

Hydrosilylation: Nickel-catalyzed hydrosilylative reduction using reagents like polymethylhydrosiloxane (B1170920) (PMHS) has emerged as an effective method for the chemoselective reduction of nitro compounds to primary amines under mild conditions. rsc.org Another metal-free option involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine. organic-chemistry.orggoogle.com

Isothiocyanation Pathways for 2-Methyl-3-nitroaniline

Once 2-methyl-3-nitroaniline is obtained, the next step is the introduction of the isothiocyanate (-N=C=S) group. This transformation can be achieved through several pathways, with a focus on moving away from hazardous reagents towards more environmentally benign methods.

Thiophosgene-Mediated Approaches and Green Alternatives

Thiophosgene-Mediated Synthesis: Thiophosgene (B130339) (CSCl2) has been a traditional reagent for the synthesis of isothiocyanates from primary amines. mdpi.comyoutube.com The reaction typically occurs in a biphasic system of a solvent like dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate. rsc.org While effective, thiophosgene is highly toxic and moisture-sensitive, which has driven the search for safer alternatives. mdpi.com

Green Alternatives to Thiophosgene: Several less hazardous reagents have been developed to replace thiophosgene. These include:

Phenyl chlorothionoformate: This reagent can be used in a one-pot or two-step process to synthesize isothiocyanates from amines. organic-chemistry.org

1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a solid, less hazardous alternative to thiophosgene that reacts with amines to form isothiocyanates. mdpi.comrsc.org

Triphosgene (B27547): Although also toxic, triphosgene can be used in some contexts for isothiocyanate synthesis. nih.gov

The development of these alternatives is a significant step towards greener and safer chemical processes. nih.gov

One-Pot Synthesis via Dithiocarbamate (B8719985) Salts and Desulfurization Agents

A widely used and often greener approach to isothiocyanates involves a two-step, one-pot procedure. mdpi.com First, the primary amine reacts with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt in situ. beilstein-journals.orgchemrxiv.org This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. nih.govbeilstein-journals.orgchemrxiv.org

A variety of desulfurizing agents have been employed, each with its own advantages:

Elemental Sulfur: In some methods, elemental sulfur itself can be used to facilitate the conversion. rsc.org

Iodine: Molecular iodine, in combination with sodium bicarbonate in a biphasic water/ethyl acetate (B1210297) system, provides an efficient and environmentally friendly method for the desulfurization of dithiocarbamate salts. scispace.comnih.govcbijournal.com

Propanephosphonic Anhydride (B1165640) (T3P®): T3P® is another effective desulfurizing agent used in peptide chemistry that has been adapted for isothiocyanate synthesis. mdpi.com

Tetrapropylammonium Tribromide (TPATB): This mild and non-toxic reagent can be used for the decomposition of dithiocarbamate salts in a water/ethyl acetate biphasic system. scispace.comnih.gov

Other Reagents: A broad range of other desulfurization agents have been reported, including tosyl chloride, nih.govorganic-chemistry.org cyanuric chloride, mdpi.comnih.gov and di-tert-butyl dicarbonate (B1257347) (Boc2O). cbijournal.com

The one-pot nature of these reactions, coupled with the use of less toxic reagents, makes this a highly attractive and versatile strategy for the synthesis of isothiocyanates, including 1-isothiocyanato-2-methyl-3-nitrobenzene. beilstein-journals.orgresearchgate.netnih.gov The choice of base and solvent can be critical, especially for electron-deficient anilines. beilstein-journals.orgnih.gov

Data Tables

Table 1: Key Reagents in the Synthesis of this compound and its Precursor

Reagent/CatalystFunctionRelevant Section
Concentrated Nitric Acid (HNO3)Nitrating Agent2.1.1
Concentrated Sulfuric Acid (H2SO4)Catalyst for Nitration2.1.1
n-ButyllithiumMetalating Agent in DoM2.1.2
Methyl IodideMethylating Agent2.1.2
Palladium on Carbon (Pd/C)Catalyst for Hydrogenation2.1.3
Sodium Borohydride (NaBH4)Reducing Agent2.1.3
Thiophosgene (CSCl2)Isothiocyanation Reagent2.2.1
Carbon Disulfide (CS2)Source of Thiocarbonyl Group2.2.2
Iodine (I2)Desulfurization Agent2.2.2
Tetrapropylammonium TribromideDesulfurization Agent2.2.2

Table 2: Comparison of Isothiocyanation Methods

MethodKey ReagentsAdvantagesDisadvantages
Thiophosgene-MediatedThiophosgene, BaseHigh yields, well-establishedHighly toxic reagent
Green AlternativesPhenyl chlorothionoformate, TCDIReduced toxicity, safer handlingMay have substrate limitations
One-Pot DithiocarbamateAmine, CS2, Base, Desulfurizing AgentOne-pot procedure, often milder conditions, diverse desulfurizing agents availableRequires optimization of base and solvent

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a pivotal technique for accelerating chemical reactions, enhancing yields, and improving product selectivity compared to conventional heating methods. tandfonline.comresearchgate.netnih.gov This technology is particularly effective for the synthesis of aryl isothiocyanates, including derivatives like this compound. The primary approach involves the reaction of a corresponding primary amine with carbon disulfide (CS2), often in the presence of a base, to form an intermediate dithiocarbamate salt. researchgate.net Under microwave irradiation, the decomposition of this intermediate to the final isothiocyanate is significantly expedited. researchgate.net

Research has demonstrated that microwave-assisted protocols can dramatically reduce reaction times from hours to mere minutes while achieving comparable or even superior yields. tandfonline.comresearchgate.net For instance, in a comparative study on the synthesis of various isothiocyanates from isocyanides using Lawesson's reagent, microwave irradiation consistently produced higher yields in significantly shorter times than conventional heating. tandfonline.com This efficiency is attributed to the direct and uniform heating of the reaction mixture, which avoids the temperature gradients and localized overheating common with oil baths. researchgate.net The use of water as a solvent in some microwave-assisted syntheses further aligns these protocols with the principles of green chemistry. tandfonline.comresearchgate.net

The table below, based on data for the synthesis of aromatic isothiocyanates, illustrates the advantages of microwave-assisted synthesis over conventional heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Aromatic Isothiocyanate Synthesis Data derived from studies on analogous aromatic isothiocyanates. tandfonline.com

Aromatic PrecursorMethodReaction Time (min)Yield (%)
Phenyl IsocyanideMicrowave (Method A)598
Conventional (Method B)12085
4-Chlorophenyl IsocyanideMicrowave (Method A)895
Conventional (Method B)18078
4-Methoxyphenyl IsocyanideMicrowave (Method A)696
Conventional (Method B)15082
2-Nitrophenyl IsocyanideMicrowave (Method A)1575
Conventional (Method B)30050

Photocatalytic and Electrochemical Methods for Isothiocyanate Formation

In the quest for greener and more efficient synthetic routes, photocatalytic and electrochemical methods have emerged as powerful alternatives to traditional chemical transformations.

Photocatalytic Methods: Visible-light photocatalysis offers a mild and sustainable approach to chemical synthesis. acs.org Recent studies have demonstrated the three-component reaction of aryl thianthrenium salts, alkenes, and ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) using a copper-based photocatalyst to yield β-aryl isothiocyanates. acs.org Another approach involves the photocatalyzed reaction of amines with carbon disulfide. organic-chemistry.org For a substrate like this compound, photocatalysis could be particularly relevant. The reduction of nitroarenes using photocatalysts like titanium dioxide (TiO2) modified with β-cyclodextrin under blue LED or sunlight irradiation is a well-documented green technology. nih.gov This suggests a potential synthetic strategy involving the photocatalytic reduction of a dinitro precursor followed by or concurrent with isothiocyanation.

Electrochemical Methods: Electrosynthesis provides a reagent-free method for oxidation or reduction, driven by electrical current. The synthesis of isothiocyanates from primary amines and carbon disulfide has been successfully achieved using a practical, mild, and high-yielding electrochemical method. acs.orggre.ac.ukorganic-chemistry.org This process typically occurs in an undivided cell with graphite (B72142) and nickel electrodes, obviating the need for supporting electrolytes and toxic reagents. gre.ac.ukorganic-chemistry.org The reaction proceeds via the formation of a dithiocarbamate salt, which then undergoes anodic desulfurization to yield the target isothiocyanate. organic-chemistry.org This technique demonstrates excellent functional group tolerance and is effective for a wide range of aromatic amines, including those with electron-donating and electron-withdrawing substituents. gre.ac.uk

Table 2: Substrate Scope for Electrochemical Synthesis of Aryl Isothiocyanates Data derived from studies on analogous aromatic amines. gre.ac.uk

Aryl Amine SubstrateYield (%)
4-Methoxyaniline95
4-Methylaniline94
Aniline91
4-Fluoroaniline89
4-Chloroaniline85
4-Bromoaniline82
4-Cyanoaniline70

Exploration of Novel Reagents and Catalytic Systems (e.g., CuI catalyzed, fluoride (B91410) metathesis)

The synthesis of isothiocyanates has been significantly advanced by the introduction of novel reagents and catalytic systems that offer broader substrate scope and milder reaction conditions.

Copper(I) Iodide (CuI) Catalyzed Systems: Copper catalysis has proven effective for isothiocyanation reactions. One method involves using the Langlois reagent (F3CSO2Na) with a CuI catalyst to convert primary amines into isothiocyanates. chemrxiv.org This system is notable for its ability to tolerate steric hindrance. chemrxiv.org Another innovative copper-catalyzed approach uses sodium bromodifluoroacetate as a difluorocarbene source, which reacts with elemental sulfur to generate thiocarbonyl fluoride in situ. chemrxiv.orgmdpi.com This reactive intermediate then converts various primary amines, including those with strong electron-withdrawing groups, into their corresponding isothiocyanates. chemrxiv.org Visible-light-mediated copper catalysis has also been developed, expanding the toolkit for these transformations. acs.org

Fluoride Metathesis: A distinct approach involves organocatalyzed fluoride metathesis. In one reported system, a fluoride anion is exchanged between a fluoroarene and a nucleophilic source in the presence of an organic base like DMAP or DBU. rsc.org Using benzoyl isothiocyanate as the nucleophilic source, this method successfully produced 4-isothiocyanato-tetrafluoropyridine via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.org This strategy represents a unique pathway for forming the isothiocyanato group on specific aromatic scaffolds.

Other Novel Reagents and Systems:

Elemental Sulfur: A sustainable method utilizes elemental sulfur, a waste product from the petroleum industry, as the sulfur source. chemrxiv.org In the presence of a catalytic amount of a tertiary amine base like DBU, isocyanides can be efficiently converted to isothiocyanates. rsc.org

Thiocarbonyl Fluoride Surrogates: Reagents such as trimethylsilyl (B98337) trifluoromethane (B1200692) (CF3SiMe3) in combination with elemental sulfur and potassium fluoride can generate thiocarbonyl fluoride in situ, which then reacts with primary amines to form isothiocyanates under mild, room-temperature conditions. nih.gov

Alternative Desulfurizing Agents: Beyond traditional methods, reagents like tosyl chloride, propane (B168953) phosphonic acid anhydride (T3P®), and carbon tetrabromide have been employed to mediate the decomposition of in situ generated dithiocarbamate salts, providing efficient one-pot syntheses of isothiocyanates. organic-chemistry.orgbohrium.com

Reaction Mechanism Elucidation in Isothiocyanato Group Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The formation of the isothiocyanato group (-N=C=S) can proceed through several distinct pathways depending on the reagents and conditions employed.

The most classic and widely studied mechanism begins with the reaction of a primary amine (R-NH2) with carbon disulfide (CS2). chemrxiv.orgnih.gov In this initial step, the nucleophilic amine attacks the electrophilic carbon of CS2. This is typically facilitated by a base, leading to the formation of a dithiocarbamate salt intermediate (R-NH-C(=S)S⁻). researchgate.net The subsequent step involves the decomposition of this salt, often aided by a desulfurizing agent, to eliminate a sulfur-containing byproduct (like H2S) and form the final isothiocyanate product. researchgate.net

In electrochemical synthesis , the mechanism also proceeds through a dithiocarbamate intermediate. However, the conversion to the isothiocyanate is achieved via anodic desulfurization, where the intermediate is oxidized at the anode, leading to the elimination of sulfur and formation of the R-N=C=S bond without the need for chemical oxidants. organic-chemistry.org

Copper-catalyzed reactions often involve more complex mechanistic pathways. One proposed mechanism suggests that a difluorocarbene, generated from a precursor like sodium bromodifluoroacetate and stabilized by the copper catalyst, reacts with elemental sulfur to form thiocarbonyl fluoride (CF2=S) as a key intermediate. chemrxiv.orgmdpi.com This highly reactive species then readily reacts with the primary amine to furnish the isothiocyanate. chemrxiv.orgmdpi.com An alternative pathway in these systems may involve the direct reaction of the difluorocarbene with the amine to form an isocyanide (R-N≡C), which is then trapped by sulfur to give the final product. mdpi.comrsc.org Evidence for the isocyanide intermediate has been observed when the reaction is run in the absence of sulfur. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Given the presence of an electron-withdrawing nitro group, the nucleophilicity of the precursor amine (2-methyl-3-nitroaniline) is reduced, which can present synthetic challenges. chemrxiv.orgnih.gov

Solvent and Base Selection: The choice of solvent and base is critical, particularly in the classical synthesis from an amine and CS2. For electron-deficient anilines, standard aqueous conditions may be inefficient. nih.gov Studies have shown that using a mixture of an organic solvent like N,N-dimethylformamide (DMF) with water can significantly improve the conversion rate of the amine to the intermediate dithiocarbamate. nih.gov The selection of the base is also crucial; while organic bases like triethylamine (B128534) or DBU are common, inorganic bases such as potassium carbonate (K2CO3) have been found to be highly effective, especially in aqueous or biphasic systems. gre.ac.uknih.gov

Temperature and Reaction Time: Microwave-assisted synthesis offers a clear advantage by enabling rapid heating to precise temperatures, which drastically reduces reaction times and often improves yields by minimizing the formation of byproducts. tandfonline.comresearchgate.net Optimization studies for microwave protocols involve screening different temperatures and irradiation times to find the ideal balance for complete conversion without degrading the product. tandfonline.comresearchgate.net For conventional heating, particularly with less reactive electron-deficient substrates, elevated temperatures (e.g., 40 °C or higher) may be necessary to drive the initial dithiocarbamate formation to completion. nih.gov

Stoichiometry and Reagent Choice: Optimizing the stoichiometry of reagents is essential. An excess of carbon disulfide is often used to ensure the complete consumption of the starting amine. nih.gov In syntheses involving desulfurizing agents, the choice of agent can be tailored to the substrate. For instance, while some methods work well for electron-rich amines, a two-step approach with a more robust desulfurizing agent might be necessary for electron-deficient precursors like nitroanilines. organic-chemistry.orgchemrxiv.org In sustainable protocols using elemental sulfur, optimizing the amount of the amine base catalyst (e.g., DBU) is key to achieving high efficiency and a low environmental factor (E-factor). rsc.orgrsc.org

Table 3: Optimization of Solvent for the Synthesis of an Electron-Deficient Aryl Isothiocyanate Data based on the synthesis of 4-chlorophenyl isothiocyanate, a representative electron-deficient aryl isothiocyanate. nih.gov

Solvent SystemReaction Time (h)Conversion (%)Yield (%)
H₂O247865
CH₃CN/H₂O (1:4)129283
THF/H₂O (1:4)109588
DMF/H₂O (1:4)6>9994
DMAc/H₂O (1:4)6>9992

Advanced Spectroscopic and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-isothiocyanato-2-methyl-3-nitrobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (-NO₂) and isothiocyanate (-NCS) groups, combined with the electron-donating effect of the methyl (-CH₃) group, dictates the electronic environment of each nucleus.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The deshielding effects of the nitro group are particularly strong, causing protons ortho and para to it to shift downfield. The methyl group will cause a slight upfield (shielding) shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the seven unique carbon atoms in the molecule (six aromatic carbons and one methyl carbon). The carbon atom attached to the isothiocyanate group (-NCS) is expected to have a characteristic chemical shift in the range of 130-140 ppm. The carbons bonded to the nitro and methyl groups will also show predictable shifts.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 7.8 - 8.0 d ~8.0
H-5 7.4 - 7.6 t ~8.0
H-6 7.6 - 7.8 d ~8.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (-NCS) 135 - 140
C-2 (-CH₃) 130 - 135
C-3 (-NO₂) 148 - 152
C-4 125 - 130
C-5 120 - 125
C-6 130 - 135
-CH₃ 18 - 22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Proof

To confirm the predicted assignments and establish the connectivity of the molecule, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of H-4, H-5, and H-6 to their respective carbon atoms (C-4, C-5, and C-6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the full structure. Key expected correlations would include the methyl protons to C-1, C-2, and C-3, and the aromatic protons to neighboring carbons, which would confirm the substitution pattern on the benzene ring.

Conformational Analysis via NMR (e.g., NOESY)

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. In the case of this compound, a NOESY experiment would be expected to show a spatial correlation between the protons of the methyl group and the H-6 proton. This would provide strong evidence for the relative positioning of the methyl and isothiocyanate groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes of the Isothiocyanate Group (N=C=S)

The isothiocyanate group has a very strong and characteristic absorption in the IR spectrum. This is due to the asymmetric stretching vibration of the -N=C=S group. chemicalbook.com This band is typically sharp and intense, appearing in the region of 2000-2200 cm⁻¹. nih.govnih.gov Its precise position can be influenced by the electronic nature of its substituent. In Raman spectroscopy, this vibration is also expected to be a prominent feature.

Identification of Nitro Group and Aromatic Ring Vibrations

The nitro group also gives rise to two distinct and strong stretching vibrations in the IR spectrum. These correspond to the asymmetric and symmetric stretches of the N-O bonds.

Asymmetric NO₂ stretch: Expected to appear as a strong band around 1520-1560 cm⁻¹.

Symmetric NO₂ stretch: Expected to appear as a strong band around 1340-1370 cm⁻¹.

The aromatic ring itself will produce several characteristic bands:

C-H stretching: Weak to medium bands above 3000 cm⁻¹.

C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H out-of-plane bending: Strong bands in the 680-900 cm⁻¹ region, which are indicative of the substitution pattern on the ring.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Isothiocyanate (-NCS) Asymmetric stretch 2050 - 2150 (Strong, Sharp) 2050 - 2150 (Strong)
Nitro (-NO₂) Asymmetric stretch 1520 - 1560 (Strong) Medium
Nitro (-NO₂) Symmetric stretch 1340 - 1370 (Strong) Medium
Aromatic Ring C-H stretch 3000 - 3100 (Medium) Medium
Aromatic Ring C=C stretch 1450 - 1600 (Medium-Weak) Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of "this compound." It provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for the compound is established as C₈H₆N₂O₂S, with a calculated monoisotopic mass of 194.0150 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would confirm this exact mass with high precision, usually to within a few parts per million (ppm).

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pathway provides a structural fingerprint of the molecule. For "this compound," the fragmentation is influenced by the aromatic ring and its three distinct substituents: the isothiocyanate (-NCS) group, the methyl (-CH₃) group, and the nitro (-NO₂) group.

A plausible electron ionization (EI) or collision-induced dissociation (CID) fragmentation pathway would involve several characteristic losses:

Loss of the Isothiocyanate Group: A primary fragmentation step would likely be the cleavage of the C-N bond, leading to the loss of the NCS group (58 Da) or related fragments.

Loss of the Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da), which are common fragmentation patterns for aromatic nitro compounds.

Benzylic Cleavage: The methyl group attached to the benzene ring can undergo benzylic cleavage, potentially leading to the formation of a tropylium (B1234903) ion or related rearranged structures, a common pathway for toluene (B28343) derivatives. wvu.edu

Sequential Losses: Subsequent fragmentation of the primary product ions would lead to a cascade of smaller fragments, providing further structural confirmation. For instance, the initial loss of NO₂ could be followed by the loss of the NCS group.

The analysis of these fragmentation patterns, aided by the high mass accuracy of HRMS, allows for the confident identification of the compound and differentiation from its isomers. kobv.denih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound
Proposed Fragment IonMolecular FormulaCalculated Exact Mass (m/z)Proposed Neutral Loss
[M]⁺C₈H₆N₂O₂S⁺194.0150-
[M - NO₂]⁺C₈H₆NS⁺148.0221NO₂
[M - NCS]⁺C₇H₆NO₂⁺136.0399NCS
[M - NO]⁺C₈H₆N₂OS⁺178.0199NO
[M - CO]⁺C₇H₆N₂OS⁺166.0228CO

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure of "this compound" gives rise to characteristic absorptions in the Ultraviolet-Visible (UV-Vis) region. The spectrum is dominated by electronic transitions within the molecule's principal chromophores: the nitro-substituted benzene ring and the isothiocyanate group.

The expected electronic transitions are primarily of two types:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. uomustansiriyah.edu.iq These transitions are associated with the conjugated π-system of the benzene ring and the π bonds within the nitro (-NO₂) and isothiocyanate (-N=C=S) groups. The presence of substituents on the benzene ring typically shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. libretexts.org For this molecule, strong absorptions related to the aromatic system are expected.

n → π* Transitions: These are lower-intensity absorptions that involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the nitrogen and sulfur atoms of the isothiocyanate group, to an antibonding π* orbital. youtube.com These transitions occur at longer wavelengths than π → π* transitions but with significantly lower molar absorptivity.

The combination of the electron-withdrawing nitro group and the electron-donating character of the methyl group, along with the electronically complex isothiocyanate group, results in a complex UV-Vis spectrum. The interaction between these groups influences the energy of the molecular orbitals, thereby affecting the wavelengths of maximum absorbance (λmax). The nitroaromatic structure is the dominant chromophore, likely producing strong absorbance in the UV region.

Table 2: Expected Electronic Transitions for this compound
Type of TransitionAssociated Functional Group(s)Expected Wavelength RegionExpected Intensity
π → πAromatic Ring, Nitro Group, Isothiocyanate GroupShort Wavelength (UV)High (Strong)
n → πNitro Group (O lone pairs), Isothiocyanate Group (N, S lone pairs)Longer Wavelength (UV/Visible)Low (Weak)

X-ray Crystallography for Solid-State Structural Elucidation (if crystal suitable)

To date, the single-crystal X-ray structure of "this compound" has not been reported in publicly accessible databases. However, should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive solid-state structure of the molecule.

This powerful analytical technique would yield precise data on:

Bond Lengths and Angles: Accurate measurement of all bond lengths (e.g., C-C, C-N, N=O, C=S) and bond angles, revealing the precise geometry of the molecule.

Molecular Conformation: Determination of the spatial orientation of the substituents relative to the benzene ring, including the torsion angles that define their positions.

Intermolecular Interactions: Elucidation of how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds, π-π stacking, or dipole-dipole interactions involving the nitro and isothiocyanate groups. This information is crucial for understanding the physical properties of the solid material.

The successful application of this technique is entirely contingent upon the ability to produce a well-ordered single crystal, which can be a significant challenge.

Chiroptical Properties (if chiral derivatives are synthesized or studied)

The parent molecule, "this compound," is achiral as it does not possess a stereocenter and is not atropisomeric. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

Chiroptical analysis would only become relevant if chiral derivatives of this compound were to be synthesized. Chirality could be introduced by, for example, replacing the methyl group with a chiral alkyl chain or by synthesizing an atropisomeric variant if rotation around a key single bond were sufficiently hindered. In such a hypothetical case, chiroptical techniques would be essential for:

Confirming Enantiomeric Purity: Measuring the optical rotation to determine the enantiomeric excess (ee) of a synthesized sample.

Assigning Absolute Configuration: Using techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), often in conjunction with computational chemistry, to determine the absolute stereochemistry (R/S configuration) of the chiral centers.

As no studies on chiral derivatives of this specific compound have been reported, its chiroptical properties remain a purely theoretical consideration at this time.

Reactivity and Derivative Chemistry of 1 Isothiocyanato 2 Methyl 3 Nitrobenzene

Nucleophilic Addition Reactions with the Isothiocyanato Moiety

The isothiocyanate group (-N=C=S) is a powerful electrophile, readily undergoing addition reactions with a wide array of nucleophiles. This reactivity is central to the derivatization of 1-isothiocyanato-2-methyl-3-nitrobenzene, leading to a diverse range of thiocarbonyl compounds and heterocyclic systems.

Formation of Thioureas, Thioamides, and Other Thiocarbonyl Derivatives

The reaction of this compound with primary and secondary amines provides a direct route to substituted thioureas. This "click" reaction is typically high-yielding and proceeds under mild conditions. nih.gov The general mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group, followed by proton transfer to the nitrogen atom.

General Reaction Scheme for Thiourea (B124793) Synthesis:

While specific examples with this compound are not extensively documented in readily available literature, the synthesis of N-aryl-N'-(thiophen-2-yl)thiourea derivatives highlights the broad applicability of this reaction. nih.gov The reaction of phenyl isothiocyanate with N-methylaniline to form N-methyl-N,N'-diphenylthiourea further illustrates this common transformation. nih.gov

Similarly, thioamides can be synthesized through the Friedel-Crafts-type reaction of isothiocyanates with electron-rich aromatic compounds in the presence of a strong acid, or by the reaction with amides.

Cycloaddition Reactions leading to Heterocyclic Compounds (e.g., thiazoles, thiadiazoles, triazoles)

The isothiocyanate functionality serves as a key building block in various cycloaddition reactions, yielding a range of heterocyclic compounds. A notable example involves the reaction of 2-methyl-3-nitrophenyl isothiocyanate to form a 2-arylimino-1,3-thiazolidine derivative. google.com This reaction proceeds by the initial formation of a thiourea with an appropriate amino alcohol, followed by intramolecular cyclization.

The synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles can also be achieved from isothiocyanates. A general route involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo acid-catalyzed cyclization to yield a 1,3,4-thiadiazole (B1197879) or base-catalyzed cyclization to form a 1,2,4-triazole.

Reactions Involving the Nitro Group

The nitro group on the aromatic ring significantly influences the molecule's reactivity and provides a handle for further functionalization, primarily through reduction.

Reduction to Amine for Further Derivatization

The selective reduction of the nitro group to an amine is a crucial transformation, opening up a vast array of subsequent derivatization possibilities. This reduction can be achieved using various reagents, with the choice of reagent being critical to avoid the reduction of the isothiocyanate group.

Commonly used methods for the chemoselective reduction of aromatic nitro compounds include the use of reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation under specific conditions. The resulting amino-isothiocyanate is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as benzimidazoles or quinazolines, through intramolecular cyclization reactions.

Exploration of Directing Effects and Reactivity of Nitro Group on Aromatic Ring

The substituents on the benzene (B151609) ring—the methyl group, the nitro group, and the isothiocyanate group—exert significant directing effects on subsequent electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. chemguide.co.uk The isothiocyanate group is also generally considered a deactivating, meta-directing group.

In the case of this compound, the directing effects of the substituents are complex. The position for a potential incoming electrophile would be influenced by the combined electronic and steric effects of the existing groups. The positions ortho and para to the methyl group (positions 4, 6, and the already substituted position 1) are activated, while the positions meta to the nitro group (positions 1 and 5) are the least deactivated. Considering the steric hindrance from the existing substituents, any further substitution is likely to be disfavored.

Reactions at the Methyl Group (if applicable, e.g., benzylic functionalization)

The methyl group attached to the aromatic ring is a potential site for reaction, primarily through free radical pathways to achieve benzylic functionalization.

Benzylic bromination of nitrotoluene derivatives can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the benzylic bromide.

Furthermore, the methyl group of nitrotoluenes can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions. More selective oxidation to the aldehyde can be achieved under controlled conditions.

Competitive Reactivity Studies: Isothiocyanate vs. Nitro Group Interactions

In the context of this compound, the isothiocyanate and nitro groups present two primary sites for nucleophilic attack. The isothiocyanate group is inherently electrophilic at its central carbon atom, making it susceptible to reactions with a wide range of nucleophiles. Conversely, the nitro group, being a potent electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it.

In this compound, the isothiocyanate group is situated ortho to the nitro group. This arrangement has significant implications for the molecule's reactivity. The strong electron-withdrawing nature of the nitro group reduces the electron density of the entire aromatic ring, which can, in turn, influence the electrophilicity of the isothiocyanate carbon.

Table 1: Comparison of Potential Nucleophilic Attack Sites

Reactive SiteNature of AttackInfluencing FactorsPotential Products
Isothiocyanate CarbonNucleophilic additionInherent electrophilicity of the NCS group, steric hindrance from the ortho-methyl group.Thiourea derivatives, carbamates, etc.
Aromatic Ring (C4, C6)Nucleophilic aromatic substitution (SNAr)Activation by the nitro group, potential for the nitro group to act as a leaving group.Substituted anilines or phenols (if the nitro group is displaced).

Detailed research findings on the competitive reactivity of this specific molecule are scarce in publicly available literature. However, general principles of organic chemistry allow for a predictive analysis. A hard nucleophile, such as an alkoxide, might preferentially attack the hard electrophilic center of the isothiocyanate carbon. In contrast, a softer nucleophile might favor an SNAr reaction on the aromatic ring, particularly if the reaction conditions promote the displacement of the nitro group.

The presence of the ortho-methyl group introduces steric hindrance around the isothiocyanate group, which could potentially lower its reactivity towards bulky nucleophiles. This steric factor might tip the balance in favor of an attack on the less hindered positions of the aromatic ring.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the optimized geometry and electronic properties of molecules.

For the analogous compound, 1,2-dimethyl-3-nitrobenzene, ab initio and DFT calculations have been employed to determine its electrostatic properties. These studies show a significant molecular dipole moment of around 6 Debye, with the orientation clearly indicating intramolecular charge transfer. researchgate.net Similarly, DFT calculations on nitrobenzene (B124822) and its derivatives have been performed to obtain optimized structures and explore the impact of substituents on the molecular geometry. These calculations typically show that the nitrobenzene core is planar. scispace.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity and electronic properties.

In nitroaromatic compounds, the HOMO and LUMO are critical in understanding their electronic behavior. For nitrobenzene, the frontier molecular orbitals are formed by the interaction of the benzene (B151609) ring orbitals with the nitro group's π* antibonding orbital. researchgate.net The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups in 1-isothiocyanato-2-methyl-3-nitrobenzene suggests a complex interplay in determining the HOMO-LUMO gap and orbital distribution. Theoretical studies on nitrotoluene isomers show that the positions of the nitro and methyl groups significantly influence the HOMO and LUMO energy levels. researchgate.netnih.gov The isothiocyanate group, also being an electron-withdrawing group, would further lower the LUMO energy, likely making the molecule susceptible to nucleophilic attack.

Table 1: Expected Frontier Molecular Orbital Characteristics of this compound based on Analogous Compounds

OrbitalExpected CharacteristicsInfluencing Factors
HOMO The HOMO is likely to have significant contributions from the benzene ring and the methyl group. Its energy will be influenced by the electron-donating nature of the methyl group and the overall electron-withdrawing effect of the nitro and isothiocyanate groups.Methyl group (electron-donating), Nitro group (electron-withdrawing), Isothiocyanate group (electron-withdrawing)
LUMO The LUMO is expected to be localized primarily on the nitrobenzene part of the molecule, particularly with contributions from the nitro and isothiocyanate groups. Its energy will be significantly lowered by these two strong electron-withdrawing groups.Nitro group (strong electron-withdrawing), Isothiocyanate group (electron-withdrawing)
HOMO-LUMO Gap The energy gap is anticipated to be relatively small due to the combined effects of the electron-donating and strong electron-withdrawing substituents, which would lead to a bathochromic (red) shift in the UV-Vis spectrum.Combination of electron-donating and electron-withdrawing groups

This table is a theoretical projection based on the known effects of the individual functional groups and data from analogous compounds.

Charge Distribution and Electrostatic Potential Maps

The charge distribution and molecular electrostatic potential (MEP) are crucial for understanding a molecule's reactivity, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

For the related compound 1,2-dimethyl-3-nitrobenzene, both experimental X-ray diffraction data and ab initio calculations have been used to derive electrostatic potential maps. These maps reveal a positive electrostatic potential around the dimethyl and benzene hydrogen atoms, while a negative potential is concentrated around the nitro group region. researchgate.net This indicates that the nitro group is a site for electrophilic interaction, while the aromatic ring is more susceptible to electrophilic attack at certain positions. In nitrobenzene itself, the MEP shows high electron density on the oxygen atoms of the nitro group. chegg.com For this compound, the MEP would be expected to show a highly negative region around the nitro group and the sulfur atom of the isothiocyanate group, making these areas prone to electrophilic attack. The aromatic ring would exhibit regions of varying potential, influenced by the directing effects of all three substituents.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Computational prediction of NMR spectra has become a valuable tool in structure elucidation. github.io For isomers of nitrotoluene, such as 3-nitrotoluene (B166867) and 4-nitrotoluene, detailed 1H and 13C NMR spectral data are available. chemicalbook.comchemicalbook.com Theoretical calculations for these molecules could reproduce the experimental chemical shifts with good accuracy. For this compound, one would expect a complex 1H NMR spectrum in the aromatic region due to the asymmetric substitution pattern. The methyl group would appear as a singlet in the upfield region. The 13C NMR spectrum would show distinct signals for each of the eight carbon atoms.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical frequency calculations are a standard feature of computational chemistry packages. For 4-nitrotoluene, experimental FTIR and FT-Raman spectra have been compared with theoretical data from HF and DFT (B3LYP) calculations, showing good agreement. nih.govresearchgate.net The characteristic vibrational modes for the nitro group (asymmetric and symmetric stretching), the methyl group (C-H stretching and bending), and the aromatic ring (C-C stretching and C-H bending) were assigned. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric stretching of the -N=C=S group (typically in the 2000-2200 cm⁻¹ region), along with the characteristic bands for the nitro and methyl-substituted benzene ring.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the chromophoric nitro and isothiocyanate groups, along with the auxochromic methyl group on the benzene ring, would result in characteristic absorption bands. The strong electron-withdrawing nature of the nitro and isothiocyanate groups is expected to cause a significant red shift in the absorption maxima compared to benzene or toluene (B28343).

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction mechanisms, identify transition states, and calculate activation energies, providing valuable insights into the reactivity of a compound.

The synthesis of aryl isothiocyanates can proceed through various pathways. A common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. nih.govnih.govorganic-chemistry.org Another route is the reaction of primary aromatic amines with thiophosgene (B130339). nih.gov The formation of this compound would likely start from 2-methyl-3-nitroaniline (B147196). The reaction mechanism for the conversion of anilines to isothiocyanates has been proposed to proceed via the formation of intermediate species, and these reaction pathways can be computationally modeled to determine the most favorable route. researchgate.net For instance, the reaction of an amine with carbon disulfide and a desulfurylating agent can be modeled to understand the energetics of the dithiocarbamate formation and its subsequent elimination to the isothiocyanate. researchgate.net

Furthermore, the reactivity of the isothiocyanate group itself is of interest. For example, the reaction of 1-isothiocyanato-3-nitrobenzene with anisole (B1667542) has been studied, leading to the formation of a thioamide. rsc.org Computational modeling of such reactions for this compound could elucidate the influence of the methyl and the specific positioning of the nitro group on the reactivity of the isothiocyanate moiety.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. mdpi.com In the context of this article, the focus is strictly on physicochemical descriptors and mechanistic insights, avoiding any claims related to biological effects on human health.

For nitroaromatic compounds, numerous QSAR studies have been conducted to correlate their physicochemical properties with various endpoints. ijirset.comnih.govresearchgate.netnih.gov These studies often employ a range of molecular descriptors.

Molecular Descriptors Development (e.g., hyperpolarizability, COs area)

The development of novel and relevant molecular descriptors is a key aspect of QSAR modeling.

Hyperpolarizability: The first hyperpolarizability (β) is a measure of the non-linear optical (NLO) properties of a molecule. For nitrobenzene, the first hyperpolarizability has been evaluated using sequential Quantum Mechanics/Molecular Mechanics approaches. researchgate.netrsc.org These studies show that the solvent and concentration can significantly affect the hyperpolarizability. researchgate.netrsc.org Calculations on nitrophenols have also been performed to understand the effect of substitution on NLO properties. utwente.nl For this compound, the presence of both donor (methyl) and acceptor (nitro, isothiocyanate) groups suggests that it could possess significant NLO properties. Computational studies could quantify its hyperpolarizability and provide insights into the charge-transfer character contributing to this property.

COs Area: While "COs area" is not a standard, widely recognized molecular descriptor in the provided search results, it may refer to a specific descriptor developed within a particular study, possibly related to surface area or charge distribution around specific atoms (e.g., Carbonyl-like Osygen). The development of such specific descriptors is a common practice in QSAR to capture particular structural features relevant to the modeled activity. For nitroaromatic compounds, descriptors related to the nitro group, such as the charges on the oxygen atoms or the surface area around the nitro group, could be developed and tested for their predictive power in QSAR models.

Correlation with Physicochemical Properties and Reactivity Profiles

Computational and theoretical chemistry provide powerful tools to predict and understand the physicochemical properties and reactivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), scientists can model the electronic structure and forecast a range of molecular attributes. These theoretical calculations offer a valuable correlation with experimentally observed data, providing insights into the behavior of the compound.

Computational studies on substituted nitrobenzenes have demonstrated a strong correlation between calculated electronic parameters and experimental physicochemical properties. For instance, the reduction potential of nitroaromatic compounds is a key property that can be accurately predicted using computational methods. nih.gov Studies on para-substituted nitrobenzenes have shown that as the electron-donating tendency of the substituent increases, the electron cloud around the nitro group also increases. nih.gov This leads to a lower reduction potential. nih.gov Conversely, electron-withdrawing substituents make the reduction of the nitro group easier. iiste.org While this compound has a different substitution pattern, the same principles apply. DFT calculations could be used to determine the precise effect of the ortho-methyl and meta-isothiocyanato groups on the electron density at the nitro group and thus predict its reduction potential.

The reactivity of the isothiocyanate group is another area where computational studies provide significant insights. The -NCS group is known to react with nucleophiles. researchgate.net DFT calculations can model the reaction pathways and activation barriers for such reactions. For example, studies on the reactivity of various isothiocyanates with peptides have been verified by DFT calculations, which helped to understand the formation of stable adducts. aip.org In the case of this compound, computational models could predict the electrophilicity of the isothiocyanate carbon and its susceptibility to nucleophilic attack, taking into account the electronic influence of the nitro and methyl groups.

The following table illustrates the kind of data that can be obtained from computational studies on substituted nitrobenzenes and how it correlates with experimental values. The data presented here is for representative substituted nitrobenzenes and serves to demonstrate the predictive power of these theoretical methods.

Table 1: Correlation of Computed and Experimental Properties of Substituted Nitrobenzenes

Compound Substituent Computed Parameter Computed Value Experimental Value Reference
Nitrobenzene -H Reduction Potential Varies by method -1.15 V vs. SCE nih.gov
p-Nitrotoluene p-CH3 Reduction Potential Varies by method -1.22 V vs. SCE nih.gov
p-Nitroaniline p-NH2 Reduction Potential Varies by method -1.37 V vs. SCE nih.gov
p-Nitrobenzaldehyde p-CHO Reduction Potential Varies by method -0.78 V vs. SCE iiste.orgiiste.org

Note: The computational values for reduction potential can vary significantly depending on the theoretical method and basis set used. The values in this table are illustrative of the trends observed.

Furthermore, computational methods can elucidate the thermodynamic and kinetic aspects of reactions. For the nucleophilic substitution on the nitroaromatic ring, DFT methods have been used to calculate the activation barriers and reaction energies, showing good correlation with experimental relative reaction rates. rsc.org Such an approach for this compound would allow for the prediction of the most likely sites for nucleophilic attack and the relative ease of such reactions.

Advanced Applications in Chemical Sciences Excluding Clinical/safety/dosage

Building Block in Complex Organic Synthesis

The reactivity of the isothiocyanate (-N=C=S) group, enhanced by the electron-withdrawing nitro group, positions 1-isothiocyanato-2-methyl-3-nitrobenzene as a valuable synthon in organic chemistry. Aryl isothiocyanates are well-established precursors for creating a diverse array of organic molecules. arkat-usa.orgacs.org

Precursor for Novel Heterocyclic Architectures

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Aryl isothiocyanates, such as the title compound, are instrumental in constructing various heterocyclic scaffolds. fao.orgtsijournals.com

Quinazolines: These compounds can be synthesized by reacting aryl isothiocyanates with appropriate precursors like anthranilic acid. tsijournals.comnih.gov The reaction typically proceeds through the formation of a thiourea (B124793) derivative, which then undergoes cyclization to form the quinazoline (B50416) ring system. nih.gov Recent methodologies have also employed visible-light-enabled radical cascade reactions to produce highly functionalized quinazolines from isothiocyanate derivatives. fao.org

Benzothiazoles: The reaction of aryl isothiocyanates with electron-rich arenes, catalyzed by iron(III), provides a direct route to 2-arylbenzothiazoles. acs.orgnih.gov This method involves a C-H functionalization and C-S bond formation sequence. acs.orgnih.gov Additionally, the condensation of 2-aminothiophenol (B119425) with various aldehydes is a well-established, often catalyst-free, method for synthesizing 2-substituted benzothiazoles. organic-chemistry.orgrsc.org

Heterocyclic ArchitectureGeneral PrecursorsKey Reaction Type
QuinazolinesAryl isothiocyanates, Anthranilic acidThiourea formation followed by cyclization tsijournals.comnih.gov
BenzothiazolesAryl isothiocyanates, Electron-rich arenesIron(III)-catalyzed C-H functionalization acs.orgnih.gov
Thiazolidine-4-thionesCF3-imidoyl sulfoxonium ylides, IsothiocyanatesCascade annulation reaction researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. acs.org Isocyanides and their isothiocyanate derivatives are particularly valuable in MCRs due to their diverse reactivity. acs.org

Aryl isothiocyanates can participate in various MCRs to generate complex molecules. For instance, they can react with isocyanides, elemental sulfur, and amines in catalyst-free MCRs to produce thiourea derivatives. researchgate.net Visible-light-promoted three-component reactions involving aryl thianthrenium salts, ammonium (B1175870) thiocyanate (B1210189) (which can generate an isothiocyanate in situ), and alkenes have been developed to synthesize β-aryl isothiocyanates and β-arylethylamines. acs.orgacs.org The versatility of isothiocyanates in MCRs allows for the rapid assembly of molecular complexity from simple starting materials. arkat-usa.orgbeilstein-journals.org

Development of Novel Reagents or Catalysts

While this compound is primarily a building block, its derivatives have the potential for development into novel reagents or catalysts. The isothiocyanate group can be used to anchor the molecule to a support or to a metal center, creating a functional material or catalyst. For example, iron(III) chloride has been shown to be an effective Lewis acid catalyst for the regioselective thiocyanation of arenes using N-thiocyanatosaccharin, a related electrophilic thiocyanating reagent. nih.gov This suggests the potential for developing catalytic systems based on the reactivity of the thiocyanate or isothiocyanate functionality.

Integration into Materials Science: Precursors for Polymers or Functional Materials

The isothiocyanate group is reactive towards nucleophiles like amines and alcohols, making it a suitable functional group for polymerization reactions. Aryl isothiocyanates can be used in the synthesis of polymers with unique properties.

Recent research has demonstrated the ring-opening copolymerization (ROCOP) of anhydrosugar oxetanes with aromatic isothiocyanates to create alternating AB-type copolymers. rsc.org These polymers, containing imidothiocarbonate linkages, exhibit high thermal stability and glass-transition temperatures. rsc.org The inclusion of the sulfur atom from the isothiocyanate group can enhance the physical and thermal properties of the resulting polymers. rsc.org Although direct polymerization of this compound is not widely reported, its bifunctional nature (isocyanate for polymerization and a nitro group that can be reduced to an amine for further functionalization) makes it a promising candidate for creating cross-linked or functional polymers. The presence of a nitro group on aryl diisocyanates has been noted in the synthesis of polysilylureas, which can be hydrolyzed to form polyureas with good heat and solvent resistance. google.com

Polymer TypeMonomersKey Features
Alternating AB-copolymersAnhydrosugar oxetanes, Aromatic isothiocyanatesImidothiocarbonate linkages, high thermal stability rsc.org
Polyureas (via precursor)Aryl diisocyanates (can have nitro groups), TriorganosilylaminesPrecursor polysilylureas can be cast into films and fibers google.com

Analytical Chemistry Applications (e.g., derivatization for detection or quantification)

Isothiocyanates are well-known derivatizing agents in analytical chemistry, particularly for the analysis of amines using high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov Phenyl isothiocyanate (PITC), also known as Edman's reagent, is famously used for sequencing peptides. nih.gov

Aryl isothiocyanates react with primary and secondary amines to form thiourea derivatives. researchgate.netnih.gov These derivatives often possess strong chromophores or can be easily ionized, enhancing their detection by UV-Vis or mass spectrometry (MS) detectors. nih.govnih.gov A study comparing various isothiocyanate reagents, including m-nitrophenyl isothiocyanate, found them effective for derivatizing amines for LC/ESI-MS/MS analysis. nih.govresearchgate.net The resulting thiourea structure allows for efficient and predictable fragmentation in the mass spectrometer, leading to sensitive and specific detection. nih.govresearchgate.net Given its structure, this compound could serve as a useful derivatization reagent, with the nitro group potentially enhancing its chromatographic properties or detection signal.

Environmental Chemistry: Potential in Remediation Technologies (e.g., adsorption of pollutants, metal ion elimination)

The development of materials for environmental remediation is a critical area of research. Functionalized materials are often used to adsorb heavy metal ions or other pollutants from water. nih.govyoutube.com While direct application of this compound in this field is not documented, it can be used to create functionalized adsorbents.

The isothiocyanate group can be reacted with amine-functionalized substrates (like mesoporous silica (B1680970) or nanoparticles) to introduce sulfur-containing functionalities onto their surfaces. researchgate.netresearchgate.net Sulfur- and nitrogen-containing groups are known to have a strong affinity for heavy metal ions such as lead, copper, cadmium, and mercury. researchgate.netnih.gov By immobilizing a molecule like this compound onto a high-surface-area material, a novel adsorbent could be created. The multiple functional groups could offer enhanced selectivity and capacity for capturing specific metal ions from contaminated water. researchgate.netnih.gov

Functional GroupTarget PollutantAdsorbent Material Example
Amine (-NH2)Heavy metal ions (Cu, Ni, Pb, Cd, Zn)Mesoporous Silica (SBA-15) researchgate.net
Carboxyl (-COO-), Hydroxyl (-OH), Amide (-CONH2)Heavy metal ions (Cd, Cu, Pb, Hg)Single-Walled Carbon Nanotubes nih.gov
Sulfur/Nitrogen functionalitiesHeavy metal ionsGeneral functionalized materials researchgate.net

Molecular Probes and Labeling in Chemical Biology (Focus on in vitro molecular interactions, e.g., protein tagging, without clinical context)

The isothiocyanate moiety is a well-known functional group used for the covalent labeling of biomolecules. nih.govnih.gov The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack from amino, thiol, and hydroxyl groups present in biological macromolecules. researchgate.netnih.gov This reactivity allows for the stable, covalent attachment of the molecule to proteins, peptides, and other biomolecules, a process often referred to as protein tagging or labeling.

In the context of this compound, the presence of the nitro group could confer additional properties to its function as a molecular probe. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in certain pathological states, such as in some tumor cells and specific bacteria. nih.gov This suggests a potential application for this compound or its derivatives as probes to detect nitroreductase activity in vitro. nih.gov The reduction of the nitro group to an amino group would lead to a change in the electronic properties of the molecule, which could be designed to produce a fluorescent or colorimetric signal. nih.govresearchgate.net

Furthermore, the covalent binding nature of the isothiocyanate group makes it a suitable tool for identifying and characterizing protein binding partners. nih.govnih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the this compound scaffold, it could be used to "fish out" and identify proteins that interact with this class of compounds from a complex biological sample in vitro.

Mechanism of Interaction with Biomolecules (e.g., thiols, enzymes) at the molecular level

The primary mechanism of interaction of this compound with biomolecules is through the covalent modification of nucleophilic amino acid residues. oup.com The most common targets are the thiol groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues in proteins. researchgate.netresearchgate.net

The reaction with the thiol group of a cysteine residue results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net This reaction is generally rapid and can be reversible. The reaction with the amino group of a lysine residue leads to the formation of a more stable thiourea linkage. researchgate.netresearchgate.net The pH of the surrounding environment plays a crucial role in determining the selectivity of the reaction. Generally, the reaction with thiols is favored at a neutral to slightly acidic pH (pH 6-8), while the reaction with amines is more favorable under alkaline conditions (pH 9-11). nih.govresearchgate.net

The presence of the methyl and nitro groups on the benzene (B151609) ring can influence the reactivity of the isothiocyanate group. The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles. The steric hindrance from the adjacent methyl group might modulate this reactivity, influencing which nucleophiles can access the reactive center.

Below is a table summarizing the potential interactions of this compound with key biological nucleophiles.

NucleophileAmino Acid ResidueResulting AdductReaction ConditionsStability
Thiol (-SH)CysteineDithiocarbamateFavored at pH 6-8 researchgate.netCan be reversible researchgate.net
Amine (-NH2)Lysine (ε-amino group), N-terminal amino groupsThioureaFavored at pH 9-11 researchgate.netGenerally stable researchgate.net

Investigation of Biochemical Pathway Modulation in vitro (e.g., detoxification enzymes, signaling pathways)

Isothiocyanates are well-documented modulators of various biochemical pathways in vitro. nih.govnih.gov A primary target for many isothiocyanates is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. mdpi.comnih.gov Isothiocyanates can covalently modify specific cysteine residues on the Keap1 protein, which leads to the stabilization and nuclear translocation of the transcription factor Nrf2. nih.govfrontiersin.org This, in turn, upregulates the expression of a suite of cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase-1 (NQO1). nih.govnih.gov Given its isothiocyanate functional group, this compound is likely to exhibit similar activity in modulating the Keap1-Nrf2 pathway in in vitro models.

In addition to inducing detoxification enzymes, isothiocyanates can also directly inhibit the activity of certain enzymes, including phase I metabolizing enzymes such as cytochrome P450s (CYPs). nih.gov The inhibition of CYPs can have significant implications for the metabolism of other compounds. Studies with various isothiocyanates have demonstrated their ability to inhibit different CYP isoforms. nih.gov It is plausible that this compound could also act as an inhibitor of specific CYP enzymes, a hypothesis that would require experimental validation through in vitro enzyme inhibition assays.

The table below outlines potential in vitro effects of this compound on key biochemical pathways, based on the known activities of related compounds.

Biochemical Pathway/TargetPotential in vitro EffectMolecular Mechanism
Keap1-Nrf2 PathwayActivation of Nrf2 and induction of antioxidant response element (ARE)-driven genes nih.govnih.govCovalent modification of cysteine residues on Keap1 nih.govfrontiersin.org
Detoxification Enzymes (e.g., GSTs, NQO1)Induction of gene expression nih.govnih.govMediated by Nrf2 activation nih.govnih.gov
Cytochrome P450 Enzymes (CYPs)Inhibition of enzyme activity nih.govDirect interaction with the enzyme, potentially through covalent binding to the protein or heme moiety

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-isothiocyanato-2-methyl-3-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like methyl 2-isothiocyanatobenzoate (CAS 16024-82-1) or nitrobenzene derivatives may serve as precursors. Reaction conditions such as refluxing in dry CH₂Cl₂ under nitrogen protection (to prevent oxidation of the isothiocyanate group) and using stoichiometric equivalents of reagents (e.g., thiophosgene) are critical for achieving yields >60% .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps risk decomposition of the nitro group
SolventDry CH₂Cl₂ or THFPolar aprotic solvents enhance reactivity
Reaction Time12–24 hoursProlonged time improves conversion

Q. How is the structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • IR Spectroscopy : Peaks at ~2100 cm⁻¹ (N=C=S stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .
  • NMR : ¹H NMR should show aromatic protons split due to the electron-withdrawing nitro and methyl groups. The methyl group typically appears as a singlet at ~2.5 ppm .
  • X-ray Crystallography (if crystalline): Used to resolve steric effects, such as the twist angle of the nitro group relative to the benzene ring (e.g., 38.8° in analog 1-chloro-2-methyl-3-nitrobenzene) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing nucleophilic attack at the ortho position, while the nitro group deactivates the ring, directing electrophiles to meta positions. Computational modeling (e.g., DFT) can predict regioselectivity. Experimental validation involves reacting the compound with amines or thiols to form thioureas or thioethers, monitored by TLC or HPLC .
  • Case Study : In a synthesis of tetrahydrobenzothiophene derivatives, similar nitro-isothiocyanate compounds reacted with cyclohexenyl carbonyl intermediates under reflux to form bioactive heterocycles (67% yield) .

Q. What are the degradation pathways of this compound under high-temperature or photolytic conditions?

  • Methodological Answer : Thermal degradation studies (TGA/DSC) reveal decomposition above 200°C, releasing NO₂ and HCN gases. Photolytic degradation in UV light (254 nm) cleaves the N=C=S bond, forming nitrophenyl radicals. Stability tests should use inert atmospheres (N₂/Ar) and light-resistant containers. LC-MS identifies degradation byproducts like 2-methyl-3-nitroaniline .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods with ≥100 ft/min airflow and closed systems to avoid inhalation of volatile isothiocyanate .
  • Emergency Measures : Immediate decontamination with 5% NaHCO₃ solution to neutralize acidic degradation products .

Data Contradictions & Resolution

  • Contradiction : Reported melting points vary between 213–226°C in similar compounds (e.g., methyl 2-isothiocyanatobenzoate vs. 1-chloro-2-methyl-3-nitrobenzene).
    • Resolution : Purity assessment via HPLC (≥95%) and differential scanning calorimetry (DSC) can resolve discrepancies caused by polymorphic forms or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.